5-Isopropylnicotinic acid
Overview
Description
- 5-Isopropylnicotinic acid (CAS Number: 73591-69-2) is a chemical compound with the molecular formula C9H11NO2 .
- It is an organic acid derivative, specifically a substituted nicotinic acid.
- The compound contains an isopropyl group attached to the pyridine ring, resulting in its unique structure.
Synthesis Analysis
- The synthesis of 5-Isopropylnicotinic acid can be achieved through various methods, including chemical reactions involving nicotinic acid derivatives and isopropyl groups.
- Specific synthetic routes and conditions would need to be explored in relevant research papers.
Molecular Structure Analysis
- The molecular formula of 5-Isopropylnicotinic acid is C9H11NO2 .
- Its structure includes a pyridine ring with an isopropyl substituent at the 5-position.
- The detailed molecular structure can be visualized using computational tools or X-ray crystallography.
Chemical Reactions Analysis
- Research papers would provide insights into the reactivity of 5-Isopropylnicotinic acid, including potential reactions with other compounds or functional groups.
Physical And Chemical Properties Analysis
- Properties such as solubility, melting point, boiling point, and stability would be covered in relevant literature.
- Experimental data would provide a comprehensive understanding of its behavior under different conditions.
Scientific Research Applications
-
Polymer Chemistry
- Application: Nicotinic acid derivatives are used in the synthesis of Poly (lactic acid) (PLA), a well-known biopolymer derived from corn starch or sugar cane used in different food packaging and artificial bones and scaffolds .
- Method: The basic concepts of PLA include PLA synthesis and polymerization, processing, characterization and physical properties of PLA, PLA-based nano-biocomposites .
- Results: This interdisciplinary approach provides readers with a general overview of all relevant aspects related to PLA including fundamental issues, innovative applications, new types of processing and emerging applications, modification of PLA, life cycle assessment, bio-additives, bio/degradation and sustainability and international regulations .
-
Pharmaceutical Chemistry
- Application: Nicotinic acid derivatives have shown high efficacy in treating many diseases such as pneumonia and kidney diseases. Some derivatives have proven effective against Alzheimer’s disease .
- Method: The effectiveness of nicotinic acid derivatives is being researched and developed to prove its effectiveness .
- Results: Despite the benefits of nicotinic acid, unwanted side effects have limited its use. Recently, the niacin receptor protein was discovered, which gave a clear picture of it mechanics and action of vitamins in living organisms using modern technologies .
-
Tissue Engineering
- Application: The potential of designing immunomodulatory scaffolds that locally release nicotinic acid for minimizing the foreign body reaction for future tissue engineering applications .
- Method: Further work is needed to achieve a release profile with long-term efficiency of nicotinic acid in vivo .
- Results: This study demonstrates the potential of designing immunomodulatory scaffolds that locally release nicotinic acid for minimizing the foreign body reaction for future tissue engineering applications .
Safety And Hazards
- Safety data sheets indicate that 5-Isopropylnicotinic acid is not classified as hazardous.
- However, further safety information and precautions should be obtained from reliable sources.
Future Directions
- Research on 5-Isopropylnicotinic acid could explore its applications beyond corrosion inhibition, such as in drug development or materials science.
- Investigating its potential as a green alternative or its use in sustainable processes would be valuable.
properties
IUPAC Name |
5-propan-2-ylpyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6(2)7-3-8(9(11)12)5-10-4-7/h3-6H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSOWARZMPXGSHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CN=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40634762 | |
Record name | 5-(Propan-2-yl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40634762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Isopropylnicotinic acid | |
CAS RN |
73591-69-2 | |
Record name | 5-(Propan-2-yl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40634762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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